molecular formula C12H16N2O2 B5234854 N-(4-ethylbenzyl)-N'-methylethanediamide CAS No. 736939-78-9

N-(4-ethylbenzyl)-N'-methylethanediamide

Cat. No.: B5234854
CAS No.: 736939-78-9
M. Wt: 220.27 g/mol
InChI Key: DKDLEMFCEJUZLO-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N’-methylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylbenzyl group attached to the nitrogen atom and a methylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N’-methylethanediamide typically involves the reaction of 4-ethylbenzylamine with N-methylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-ethylbenzyl)-N’-methylethanediamide may involve more efficient and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylbenzyl)-N’-methylethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N’-methylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, thereby blocking a specific biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-methylethanediamide
  • N-(4-ethylphenyl)-N’-methylethanediamide
  • N-(4-ethylbenzyl)-N’-ethylmethanediamide

Uniqueness

N-(4-ethylbenzyl)-N’-methylethanediamide is unique due to the presence of the ethylbenzyl group, which imparts specific chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-[(4-ethylphenyl)methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-4-6-10(7-5-9)8-14-12(16)11(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLEMFCEJUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231514
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736939-78-9
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736939-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(4-Ethylphenyl)methyl]-N2-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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